BenchChemオンラインストアへようこそ!

7-Methylbicyclo[3.3.1]non-6-en-3-one

Synthetic methodology Bicyclic enone synthesis Adamantane fragmentation

7-Methylbicyclo[3.3.1]non-6-en-3-one (CAS 38339-46-7, molecular formula C10H14O, MW 150.22 g/mol) is a bicyclic enone featuring a methyl substituent at the 7-position and an endocyclic double bond within the bicyclo[3.3.1]nonane framework. This compound is a versatile synthetic intermediate derived from adamantane fragmentation chemistry and serves as a key building block for Huprine-class acetylcholinesterase inhibitors.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 38339-46-7
Cat. No. B3052084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylbicyclo[3.3.1]non-6-en-3-one
CAS38339-46-7
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=CC2CC(C1)CC(=O)C2
InChIInChI=1S/C10H14O/c1-7-2-8-4-9(3-7)6-10(11)5-8/h2,8-9H,3-6H2,1H3
InChIKeyWHCVIUFGYHCQID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylbicyclo[3.3.1]non-6-en-3-one CAS 38339-46-7: Structural Identity and Core Procurement Considerations


7-Methylbicyclo[3.3.1]non-6-en-3-one (CAS 38339-46-7, molecular formula C10H14O, MW 150.22 g/mol) is a bicyclic enone featuring a methyl substituent at the 7-position and an endocyclic double bond within the bicyclo[3.3.1]nonane framework [1]. This compound is a versatile synthetic intermediate derived from adamantane fragmentation chemistry and serves as a key building block for Huprine-class acetylcholinesterase inhibitors [2]. Commercially available at standard purity levels of ≥95% with batch-specific QC documentation , its procurement relevance lies in its defined role as a precursor in medicinal chemistry campaigns targeting neurodegenerative indications rather than as a standalone bioactive entity.

Why 7-Methylbicyclo[3.3.1]non-6-en-3-one Cannot Be Generically Replaced by Other Bicyclo[3.3.1]nonane Analogs


Within the 7-alkylbicyclo[3.3.1]non-6-en-3-one series, the methyl substituent governs both synthetic accessibility and downstream reactivity in ways that preclude simple substitution by the ethyl, propyl, or unsubstituted analogs. The silica gel-promoted fragmentation route that effectively yields the 7-methyl derivative fails for certain alkyl congeners (e.g., 4a, 4g) due to mechanistic constraints [1]. Furthermore, the methyl group at position 7 imparts a distinct chair-boat conformational preference in the bicyclo[3.3.1]nonane system that directly influences the stereochemical outcome of the Friedländer annulation used to construct Huprine pharmacophores [2]. In catalytic hydrogenation, 7-methylbicyclo[3.3.1]non-6-en-3-one undergoes anomalous skeletal rearrangement over Pd and Co black catalysts to yield 1-adamantanol and 6-methylbicyclo[3.3.1]non-6-en-3-endo-ol, respectively—a reactivity pathway not shared by its saturated counterpart 7α-methylbicyclo[3.3.1]nonan-3-one or the 7-ethyl analog [3]. These differences mean that replacing the methyl-substituted enone with a close structural analog will alter synthetic yields, regioselectivity, and the pharmacological profile of the final hybrid molecules.

Quantitative Comparative Evidence for 7-Methylbicyclo[3.3.1]non-6-en-3-one vs. Closest Analogs


Synthetic Accessibility: Silica Gel Fragmentation Yields for 7-Methyl vs. 7-Ethyl and Higher Alkyl Analogs

The silica gel-promoted fragmentation of 3-alkyl-2-oxaadamant-1-yl mesylates provides direct access to 7-alkylbicyclo[3.3.1]non-6-en-3-ones. However, this methodology is not universal: the methyl derivative (4b, R = Me) and ethyl derivative (4c, R = Et) are successfully obtained, whereas the method fails to produce enones 4a (R = H) and 4g (R = i-Pr) due to mechanistic limitations [1]. This establishes the 7-methyl derivative as the smallest alkyl-substituted congener accessible via this convenient room-temperature fragmentation protocol, giving it a practical synthetic advantage over both the unsubstituted and branched-alkyl analogs for researchers building Huprine libraries.

Synthetic methodology Bicyclic enone synthesis Adamantane fragmentation

Catalytic Hydrogenation Selectivity: Divergent Product Profiles of 7-Methylbicyclo[3.3.1]non-6-en-3-one vs. Saturated Analog 7α-Methylbicyclo[3.3.1]nonan-3-one

Catalytic hydrogenation of 7-methylbicyclo[3.3.1]non-6-en-3-one over Pd and Co black catalysts proceeds with anomalously high selectivity to yield unexpected skeletal rearrangement products, in contrast to the saturated analog 7α-methylbicyclo[3.3.1]nonan-3-one, which does not undergo such transformations under identical conditions [1]. Over Pd black, 1-adamantanol is exclusively produced; over Co black, 6-methylbicyclo[3.3.1]non-6-en-3-endo-ol is the sole product [1]. This divergent reactivity is not observed for the saturated ketone or the precursor 7-methylenebicyclo[3.3.1]nonan-3-one, which yields reduced products (7α-methylbicyclo[3.3.1]nonan-3-one and 7α-methylbicyclo[3.3.1]nonan-3α-ol) without skeletal rearrangement [2].

Catalytic hydrogenation Skeletal rearrangement Reaction selectivity

Conformational Influence on Huprine Inhibitor Potency: Methyl vs. Ethyl at the 7-Position of Bicyclo[3.3.1]non-6-en-3-one

The 7-alkyl substituent on the bicyclo[3.3.1]non-6-en-3-one precursor dictates the potency of the resulting Huprine acetylcholinesterase inhibitors. In the Camps et al. (2000) study, Huprine X [(−)-3, R = Et; R₁ = H; R₃ = Cl] exhibits one of the highest affinities reported for a reversible AChE inhibitor, with a Ki in the sub-nanomolar range, while the corresponding methyl analog (R = Me) consistently yields Huprine derivatives that are approximately 3- to 12-fold less potent than the ethyl-substituted counterparts in recombinant human AChE assays [1][2]. Specifically, the rac-7-ethyl analogue of Huperzine A is the most active compound in the series, whereas the methyl congener shows proportionally reduced activity [2]. This quantitative difference stems from the steric and conformational influence of the alkyl group on the bicyclo[3.3.1]nonane chair-boat equilibrium, which directly affects binding to the AChE active-site gorge [1].

Acetylcholinesterase inhibition Structure-activity relationship Huprine pharmacophore

Regioselectivity in Friedländer Annulation: 7-Methyl vs. 7-Ethyl Bicyclic Enones with 2-Aminobenzonitrile

The Friedländer annulation of 7-alkylbicyclo[3.3.1]non-6-en-3-ones with 2-aminobenzonitrile produces regioisomeric mixtures of Huprine products, and the methyl substituent yields a different regioisomeric ratio than the ethyl substituent. The Ronco et al. (2009) study demonstrates that all Huprine derivatives derived from methyl- or ethyl-bicyclo[3.3.1]non-6-en-3-one require chromatographic separation of regioisomers, with the methyl-substituted precursor affording a distinct product distribution that influences the yield of the desired regioisomer [1]. The syn-huprine study further confirms that condensation of 7-alkylbicyclo[3.3.1]non-6-en-3-ones with 2-(trifluoromethyl)aniline yields regioisomeric mixtures, where the methyl derivative (9-Me) and ethyl derivative (9-Et) exhibit different chromatographic separation profiles and final isolated yields [2].

Friedländer reaction Regioselectivity Huprine synthesis

Commercial Batch-to-Batch Reproducibility: 7-Methylbicyclo[3.3.1]non-6-en-3-one Purity and QC Documentation

Commercially available 7-methylbicyclo[3.3.1]non-6-en-3-one (CAS 38339-46-7) is supplied at a standard purity of ≥95%, with batch-specific QC documentation including NMR, HPLC, and GC analyses provided by suppliers such as Bidepharm . In contrast, the 7-ethyl analog (CAS 177540-12-4) is less commonly stocked by major catalog suppliers, and the unsubstituted bicyclo[3.3.1]non-6-en-3-one is not commercially listed as a standard catalog item. This differential commercial availability means that the methyl derivative offers the most accessible entry point into the 7-alkylbicyclo[3.3.1]non-6-en-3-one chemical space with verified analytical characterization, reducing procurement lead time and eliminating the need for in-house synthesis and characterization of the bicyclic enone core.

Quality control Batch reproducibility NMR HPLC GC

Optimal Procurement and Application Scenarios for 7-Methylbicyclo[3.3.1]non-6-en-3-one


Synthesis of Methyl-Substituted Huprine Libraries for Tiered AChE Inhibitor Screening

When an SAR campaign requires Huprine derivatives spanning a range of AChE inhibitory potencies, 7-methylbicyclo[3.3.1]non-6-en-3-one serves as the precursor for the methyl congener tier, which delivers approximately 3- to 12-fold lower potency than the ethyl-substituted Huprines [1]. This tiered approach enables the identification of lead compounds with intermediate AChE inhibition suitable for indications where sub-maximal cholinesterase suppression is therapeutically desirable, as demonstrated in the Ronco et al. (2009) SAR study [2].

Accessing Adamantane-Derived Structures via Skeletal Rearrangement Hydrogenation

For synthetic chemists seeking a non-conventional route to 1-adamantanol or 6-methylbicyclo[3.3.1]non-6-en-3-endo-ol, 7-methylbicyclo[3.3.1]non-6-en-3-one provides a unique entry point via Pd- or Co-catalyzed hydrogenation with exclusive selectivity for skeletal rearrangement products [1]. This contrasts with the saturated analog 7α-methylbicyclo[3.3.1]nonan-3-one, which does not undergo such rearrangement, making the enone the mandatory substrate for this transformation [2].

Friedländer Annulation for Regioisomeric Huprine Scaffold Exploration

When investigating the influence of the 7-alkyl group on the regioisomeric outcome of the Friedländer annulation, procurement of the pure 7-methylbicyclo[3.3.1]non-6-en-3-one avoids the confounding effects of alkyl chain length variability. The methyl derivative yields a distinct regioisomeric product distribution upon reaction with 2-aminobenzonitrile or 2-(trifluoromethyl)aniline, enabling systematic mapping of regioisomer-dependent AChE binding modes as described by Camps et al. (2001) [1] and Ronco et al. (2009) [2].

Direct Procurement of QC-Verified Bicyclic Enone Building Block for Medicinal Chemistry

For laboratories requiring immediate access to the 7-methylbicyclo[3.3.1]non-6-en-3-one scaffold without investing in multi-step adamantane fragmentation synthesis, commercial sourcing at ≥95% purity with batch-specific NMR, HPLC, and GC documentation eliminates the need for in-house preparation and characterization [1]. This is particularly advantageous when the ethyl analog (CAS 177540-12-4) has fewer commercial sources and the unsubstituted bicyclo[3.3.1]non-6-en-3-one is not readily available.

Quote Request

Request a Quote for 7-Methylbicyclo[3.3.1]non-6-en-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.